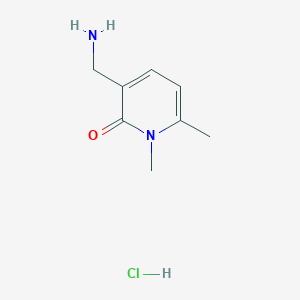
2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride
説明
2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a chemical compound with the IUPAC name 2-amino-1-(4-chlorophenyl)-1-butanol hydrochloride . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is 1S/C10H14ClNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9-10,13H,2,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.14 .科学的研究の応用
Spectroscopic Characterization
2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride has been characterized spectroscopically, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These methods are essential for understanding the compound's structure and purity, as demonstrated in the study of its derivatives (Kuś et al., 2016).
Biological Properties
This compound has shown potential in biological applications. For instance, derivatives of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, as indicated in the synthesis and study of related compounds (Papoyan et al., 2011).
Antibacterial Activity
Investigations into the antibacterial properties of derivatives of this compound have been conducted. However, certain compounds in this class showed no significant antibacterial activity, as reported in related research (Isakhanyan et al., 2014).
Pharmacological Tool and Drug Lead
Some derivatives of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride have been identified as nonpeptidic agonists for specific receptors, making them useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
Chiral Resolution and Pharmacological Properties
The chiral resolution of isomers of related compounds has been explored, aiding in understanding their pharmacological properties and potential medicinal applications (Vaccher et al., 1991).
Conformational Analyses
Conformational analyses of derivatives have been conducted, providing insights into their stability and interactions, which are crucial for their potential applications in medicinal chemistry (Nitek et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-amino-1-(4-chlorophenyl)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9-10,13H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNBXRELNLSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
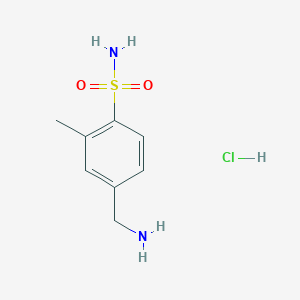
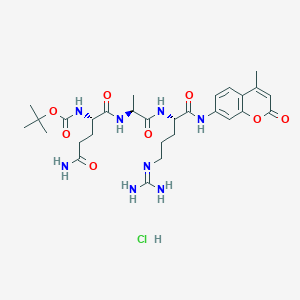




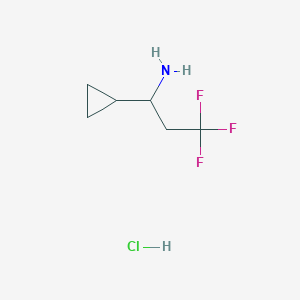
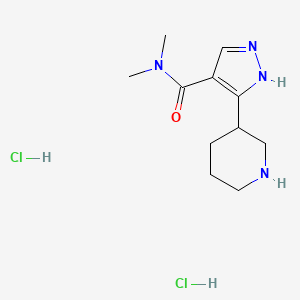
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)
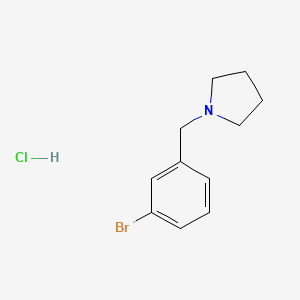
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
